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molecular formula C12H18N2O B8730744 4-Methoxy-2-piperidin-1-yl-phenylamine

4-Methoxy-2-piperidin-1-yl-phenylamine

Cat. No. B8730744
M. Wt: 206.28 g/mol
InChI Key: CMAZWWZGJQKTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc([N+](=O)[O-])c(N2CCCCC2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][OH:19].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([N+:15]([O-:16])=[O:17])[c:7]([N:9]2[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]2)[cH:8]1>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([NH2:15])[c:7]([N:9]2[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]2)[cH:8]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
COc1ccc([N+](=O)[O-])c(N2CCCCC2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc([N+](=O)[O-])c(N2CCCCC2)c1

Outcomes

Product
Name
Type
product
Smiles
COc1ccc(N)c(N2CCCCC2)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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